molecular formula C7H3F3N2OS B578069 5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole CAS No. 1215206-36-2

5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole

Cat. No.: B578069
CAS No.: 1215206-36-2
M. Wt: 220.169
InChI Key: PMFZQWARKYEPDS-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole is a heterocyclic compound that features a benzene ring fused with a thiadiazole ring and a trifluoromethoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-2-(trifluoromethoxy)aniline with sulfur and sodium nitrite under acidic conditions to form the desired thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole can undergo various types of chemical reactions, including:

    Electrophilic substitution: The electron-withdrawing trifluoromethoxy group makes the benzene ring less reactive towards electrophiles, but substitution can still occur under specific conditions.

    Nucleophilic substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, electrophilic substitution reactions may yield various substituted derivatives of the original compound, while nucleophilic substitution can lead to the formation of thiadiazole derivatives with different substituents at the sulfur atom .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole include other benzo[c][1,2,5]thiadiazole derivatives with different substituents, such as:

Uniqueness

The presence of the trifluoromethoxy group in this compound imparts unique electronic properties to the compound, making it more electron-withdrawing compared to other similar compounds. This can enhance its reactivity in certain chemical reactions and improve its performance in applications such as organic electronics and medicinal chemistry .

Properties

IUPAC Name

5-(trifluoromethoxy)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)13-4-1-2-5-6(3-4)12-14-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFZQWARKYEPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681987
Record name 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-36-2
Record name 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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